molecular formula C8H6Cl2O2 B146334 1-(2,4-Dichlorophenyl)-2-hydroxyethanone CAS No. 137958-96-4

1-(2,4-Dichlorophenyl)-2-hydroxyethanone

Cat. No.: B146334
CAS No.: 137958-96-4
M. Wt: 205.03 g/mol
InChI Key: QDLQMALYLVMPTR-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-hydroxyethanone is an organic compound characterized by the presence of a hydroxy group and two chlorine atoms attached to a phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using ketoreductases. For instance, the ketoreductase from Scheffersomyces stipitis has been reported to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantioselectivity .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-hydroxyethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-hydroxyethanone has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2-hydroxyethanone involves its interaction with specific molecular targets. For instance, in the synthesis of antifungal agents, the compound inhibits ergosterol biosynthesis, leading to the accumulation of toxic methylated sterols and inhibiting fungal growth .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dichlorophenyl)-2-hydroxyethanone is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to serve as a chiral intermediate in pharmaceutical synthesis further distinguishes it from other similar compounds .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLQMALYLVMPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577579
Record name 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137958-96-4
Record name 1-(2,4-Dichlorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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